1-[4-(Dimethylamino)phenyl]ethane-1-thiol
Description
Contextualization within Thiol Chemistry and Organosulfur Compounds
Thiols, or mercaptans, are organic compounds that contain a sulfhydryl (-SH) group. mdpi.com They are the sulfur analogs of alcohols and are known for their distinct odors and high reactivity. The chemistry of thiols is vast and includes oxidation to disulfides, nucleophilic addition to various electrophiles, and participation in radical reactions. nih.gov Organosulfur compounds, in general, play a crucial role in various biological processes and have found extensive use in pharmaceuticals and material science.
Significance of the Aryl Thiol Moiety in Synthetic and Material Science Paradigms
The presence of a thiol group directly attached to an aromatic ring, as seen in aryl thiols, imparts specific properties. The aryl group can influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom through electronic effects. Aryl thiols are pivotal building blocks in organic synthesis, often used in the formation of carbon-sulfur bonds to create more complex molecules. researchgate.net In material science, aryl thiols are instrumental in the development of self-assembling monolayers, functional polymers, and responsive materials due to their ability to form strong bonds with metal surfaces and participate in "click" chemistry reactions. mdpi.comacs.org
Role of the Dimethylaminophenyl Substituent in Electronic and Steric Modulation
The dimethylaminophenyl group is a potent electron-donating group. rsc.org When attached to the aryl ring of the thiol, it significantly influences the electronic properties of the entire molecule. This electron-donating effect increases the electron density on the aromatic ring and the sulfur atom, which can enhance the nucleophilicity of the thiol and affect its reactivity in various chemical transformations. The presence of the dimethylamino group can also introduce steric bulk, which may direct the regioselectivity of certain reactions. researchgate.net The electronic and steric properties imparted by this substituent are of great interest for tuning the optical and electronic characteristics of materials. researchgate.net
Overview of Research Trajectories for 1-[4-(Dimethylamino)phenyl]ethane-1-thiol
While specific research on this compound is not extensively documented, its structural motifs suggest several promising research directions. These include its potential as a monomer in polymerization reactions to create functional polymers with tailored electronic and optical properties. rsc.org Its thiol functionality makes it a candidate for surface modification of nanoparticles and other materials. mdpi.com Furthermore, the compound could serve as a valuable intermediate in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. nih.gov
Interactive Data Table: Physicochemical Properties of Related Compounds
To provide context for the potential properties of this compound, the following table details the physicochemical properties of structurally similar compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Phenylethanethiol | C₈H₁₀S | 138.23 | 196-197 |
| 4-(Dimethylamino)thiophenol | C₈H₁₁NS | 153.25 | 115-117 (at 10 mmHg) |
Data for 1-Phenylethanethiol and 4-(Dimethylamino)thiophenol are included for comparative purposes.
Detailed Research Findings
Due to the limited direct research on this compound, this section will discuss relevant findings from studies on analogous compounds to infer potential characteristics and behaviors.
Plausible Synthetic Routes
The synthesis of this compound could likely be achieved through several established methods for preparing aryl thiols. One potential route involves the reduction of the corresponding sulfonyl chloride, which can be prepared from 4-dimethylaminoacetophenone. Another approach could be the conversion of 1-(4-dimethylaminophenyl)ethanol to the corresponding halide, followed by nucleophilic substitution with a sulfur source like thiourea (B124793) or sodium hydrosulfide (B80085). brainly.comprepchem.com
Expected Electronic and Spectroscopic Properties
The strong electron-donating nature of the dimethylaminophenyl group is expected to cause a significant red-shift in the UV-Vis absorption spectrum of the compound compared to unsubstituted 1-phenylethanethiol. nih.gov This is due to the enhanced intramolecular charge transfer from the dimethylamino group to the aryl thiol moiety. In terms of NMR spectroscopy, the protons on the aromatic ring are expected to be shifted upfield due to the increased electron density.
Potential Applications in Material Science
The unique combination of a reactive thiol group and an electron-rich aromatic system makes this compound an attractive candidate for various applications in material science.
Functional Polymers: The thiol group can participate in thiol-ene "click" chemistry, allowing for the facile synthesis of polymers with the dimethylaminophenyl moiety incorporated into the polymer backbone or as a pendant group. usm.edu These polymers could exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics.
Surface Modification: The thiol group can form strong coordinate bonds with the surfaces of noble metals like gold and silver. This would allow for the formation of self-assembled monolayers (SAMs) where the dimethylaminophenyl groups are exposed, altering the surface properties of the material and enabling further functionalization. mdpi.com
Nanoparticle Functionalization: The compound could be used to functionalize the surface of nanoparticles, imparting new properties and improving their dispersibility in various media. The electron-rich nature of the molecule could also influence the catalytic activity of metallic nanoparticles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]ethanethiol |
InChI |
InChI=1S/C10H15NS/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3 |
InChI Key |
HFEMAPRNZOELOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Dimethylamino Phenyl Ethane 1 Thiol and Its Derivatives
Precursor Chemistry and Strategic Retrosynthesis of the Thiol Framework
The design of a synthetic route for 1-[4-(Dimethylamino)phenyl]ethane-1-thiol begins with a retrosynthetic analysis to identify key precursors. The primary disconnection strategy involves the carbon-sulfur (C-S) bond, which is the most logical and common approach for thiol synthesis. This leads to two main retrosynthetic pathways:
Pathway A: Nucleophilic Sulfur Introduction: This pathway involves the disconnection of the C-S bond to a 1-[4-(dimethylamino)phenyl]ethyl electrophile and a sulfur nucleophile. The electrophilic precursor is typically a halide (bromide or chloride) or a sulfonate ester (tosylate or mesylate), which can be readily synthesized from the corresponding alcohol, 1-[4-(dimethylamino)phenyl]ethanol (B1597372). This alcohol, in turn, can be prepared by the reduction of 4-(dimethylamino)acetophenone, a commercially available starting material.
Pathway B: Electrophilic Sulfur Introduction: An alternative disconnection of the C-S bond considers a 1-[4-(dimethylamino)phenyl]ethyl nucleophile, such as a Grignard or organolithium reagent, and an electrophilic sulfur source like elemental sulfur. The organometallic reagent can be prepared from the corresponding 1-[4-(dimethylamino)phenyl]ethyl halide.
A less common, but plausible, retrosynthetic approach involves the disconnection of the carbon-carbon (C-C) bond between the ethyl group and the aromatic ring. However, this is generally a more complex route for the synthesis of this specific thiol.
The choice of precursors is critical and often depends on the availability of starting materials, desired yield, and the scalability of the reaction. For this compound, the most strategically sound precursor is 4-(dimethylamino)acetophenone due to its commercial availability and straightforward conversion to the necessary electrophilic or nucleophilic intermediates.
Modern Synthetic Routes: Advantages and Limitations
Several modern synthetic methodologies can be employed for the synthesis of this compound. Each route offers distinct advantages and is accompanied by certain limitations.
Thiolation Reactions via Carbon-Sulfur Bond Formation
This is a widely used method that involves the reaction of an electrophilic precursor with a sulfur nucleophile. A common approach is the reaction of 1-[4-(dimethylamino)phenyl]ethyl halide with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH).
Advantages:
This method is generally straightforward and utilizes readily available reagents.
It can be a high-yielding reaction under optimized conditions.
Limitations:
A significant drawback is the potential for the formation of the corresponding thioether as a byproduct through a second substitution reaction between the initially formed thiol and another molecule of the alkyl halide. adichemistry.com
The use of thiourea (B124793) followed by hydrolysis can circumvent the issue of thioether formation. adichemistry.com In this two-step process, the alkyl halide first reacts with thiourea to form an isothiouronium salt, which is then hydrolyzed to the thiol.
| Reaction Step | Reagents and Conditions | Hypothetical Yield |
| Halogenation of Alcohol | 1-[4-(Dimethylamino)phenyl]ethanol, PBr₃, pyridine, 0 °C to rt, 2h | 85% |
| Thiolation | 1-[4-(Dimethylamino)phenyl]ethyl bromide, NaSH, ethanol (B145695), reflux, 4h | 60-70% |
| Isothiouronium Salt Formation | 1-[4-(Dimethylamino)phenyl]ethyl bromide, Thiourea, ethanol, reflux, 3h | 90% |
| Hydrolysis | Isothiouronium salt, NaOH (aq), reflux, 2h | 80-85% |
Reduction of Disulfide Precursors
An alternative route to the thiol is through the reduction of its corresponding disulfide, bis(1-(4-(dimethylamino)phenyl)ethyl) disulfide. This disulfide can be synthesized by the reaction of 1-[4-(dimethylamino)phenyl]ethyl halide with sodium disulfide or by the oxidation of the thiol.
Advantages:
This method can provide the thiol in high purity, as the disulfide precursor is often a stable, crystalline solid that can be easily purified.
A variety of reducing agents can be employed, offering flexibility in reaction conditions. wisc.edu
Limitations:
The synthesis of the disulfide itself might have its own challenges.
Common reducing agents for the cleavage of the disulfide bond include dithiothreitol (B142953) (DTT), sodium borohydride (B1222165) (NaBH₄), and triphenylphosphine (B44618) in the presence of water. wisc.edunih.gov
| Reaction Step | Reagents and Conditions | Hypothetical Yield |
| Disulfide Formation | 1-[4-(Dimethylamino)phenyl]ethyl bromide, Na₂S₂, ethanol/water, reflux, 6h | 75% |
| Disulfide Reduction | bis(1-(4-(dimethylamino)phenyl)ethyl) disulfide, NaBH₄, THF/methanol (B129727), rt, 3h | >90% |
Nucleophilic Substitution Approaches for Thiol Synthesis
This section expands on the principles of C-S bond formation through nucleophilic substitution, highlighting the versatility of this approach. The choice of the leaving group on the electrophilic precursor and the sulfur nucleophile can be varied to optimize the reaction.
Besides alkyl halides, other electrophiles such as tosylates and mesylates of 1-[4-(dimethylamino)phenyl]ethanol can be used. These are often more reactive than the corresponding halides and can lead to cleaner reactions with fewer side products.
A variety of sulfur nucleophiles can be employed, each with its own merits. For instance, potassium thioacetate (B1230152) can be used to form a thioester intermediate, which is then hydrolyzed to the thiol. This method is often preferred as it avoids the formation of thioether byproducts and the use of odorous hydrosulfide salts. masterorganicchemistry.com
| Reaction Step | Reagents and Conditions | Hypothetical Yield |
| Tosylation of Alcohol | 1-[4-(Dimethylamino)phenyl]ethanol, TsCl, pyridine, 0 °C to rt, 4h | 95% |
| Thioacetate Formation | 1-[4-(Dimethylamino)phenyl]ethyl tosylate, KSAc, DMF, 60 °C, 5h | 88% |
| Hydrolysis | Thioester intermediate, HCl/methanol, reflux, 3h | >90% |
Grignard or Organolithium Reagent-Mediated Thiolation
This method involves the reaction of an organometallic reagent with an electrophilic sulfur source. A Grignard reagent, 1-[4-(dimethylamino)phenyl]ethylmagnesium halide, can be prepared from the corresponding halide and magnesium metal. adichemistry.com This Grignard reagent is then reacted with elemental sulfur to form a magnesium thiolate, which upon acidic workup yields the desired thiol. nih.govmdpi.com
Advantages:
This method is effective for the synthesis of aryl and some alkyl thiols.
It provides a direct route from the alkyl halide to the thiol.
Limitations:
Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring anhydrous reaction conditions. adichemistry.com
The reaction with elemental sulfur can sometimes lead to the formation of polysulfides, which would require a subsequent reduction step. nih.gov
| Reaction Step | Reagents and Conditions | Hypothetical Yield |
| Grignard Reagent Formation | 1-[4-(Dimethylamino)phenyl]ethyl bromide, Mg turnings, anhydrous THF, reflux, 2h | 80-90% |
| Thiolation | Grignard reagent, Elemental sulfur, THF, 0 °C to rt, 3h, then acidic workup | 50-60% |
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure chiral thiols is a significant challenge in organic chemistry due to the potential for racemization and the limited number of effective stereoselective methods. mnstate.eduresearchgate.net For this compound, which contains a stereocenter at the carbon bearing the thiol group, several strategies can be envisioned for its stereoselective synthesis.
One approach involves the use of a chiral starting material, such as an enantiomerically pure 1-[4-(dimethylamino)phenyl]ethanol. This chiral alcohol can be obtained through asymmetric reduction of 4-(dimethylamino)acetophenone using chiral reducing agents or enzymatic resolution. The subsequent conversion to the thiol via a nucleophilic substitution reaction that proceeds with inversion of configuration (Sₙ2 mechanism) would yield the enantiomerically enriched thiol. researchgate.net
Alternatively, a chiral catalyst can be employed to induce stereoselectivity in the C-S bond-forming step. For instance, a kinetic resolution of a racemic mixture of a suitable precursor, such as the corresponding alcohol or halide, could be achieved using a chiral acylation catalyst or a chiral thiolation agent. mnstate.eduresearchgate.net Chiral phosphines have been shown to be effective catalysts in certain asymmetric transformations involving sulfur compounds. nih.gov
Another strategy is the diastereoselective synthesis of a chiral auxiliary-derived intermediate, followed by cleavage of the auxiliary to release the chiral thiol. For example, the reaction of a chiral sulfinyl- or sulfenylellman-type reagent with a suitable precursor could lead to a diastereomeric mixture that can be separated, followed by removal of the chiral auxiliary.
| Method | Key Features | Potential Enantiomeric Excess (ee) |
| From Chiral Alcohol | Sₙ2 substitution on a chiral alcohol derivative (e.g., tosylate) with a sulfur nucleophile. | >95% |
| Catalytic Kinetic Resolution | Enzymatic acylation of racemic 1-[4-(dimethylamino)phenyl]ethanol followed by separation and conversion. | Variable, can be >99% |
| Chiral Auxiliary | Formation of diastereomers using a chiral auxiliary, separation, and cleavage. | >98% |
High-Yield and Scalable Synthetic Protocols
The efficient synthesis of this compound in high yields and on a large scale is paramount for its potential industrial applications. A plausible and effective two-step synthetic route commences with the readily available precursor, 4-(dimethylamino)acetophenone. This process involves the thionation of the ketone to the corresponding thioketone, followed by the selective reduction of the thiocarbonyl group to the desired thiol.
Step 1: Thionation of 4-(Dimethylamino)acetophenone
The conversion of a ketone to a thioketone, known as thionation, is a critical step. Lawesson's reagent (LR) is a well-established and highly effective thionating agent for a wide variety of carbonyl compounds, including electron-rich aromatic ketones. nih.govwikipedia.org The reaction of 4-(dimethylamino)acetophenone with Lawesson's reagent is anticipated to proceed with high efficiency due to the electron-donating nature of the dimethylamino group, which enhances the reactivity of the carbonyl carbon. wikipedia.org
For a high-yield and scalable process, the reaction conditions must be carefully optimized. Toluene (B28343) is often a suitable solvent for thionation reactions with Lawesson's reagent, and the reaction is typically carried out at elevated temperatures to ensure complete conversion. orientjchem.orgnih.gov The stoichiometry of Lawesson's reagent is a crucial parameter; while a stoichiometric amount is theoretically required, a slight excess may be employed to drive the reaction to completion on a larger scale.
| Parameter | Condition | Rationale | Reported Yields for Analogous Reactions |
|---|---|---|---|
| Starting Material | 4-(Dimethylamino)acetophenone | Commercially available and activated by the dimethylamino group. | - |
| Thionating Agent | Lawesson's Reagent | Highly effective for thionation of aromatic ketones. nih.gov | 75-95% nih.govencyclopedia.pub |
| Solvent | Toluene | A common and effective solvent for LR reactions, allowing for necessary reaction temperatures. nih.gov | - |
| Temperature | 80-110 °C | Ensures a reasonable reaction rate and complete conversion. orientjchem.org | - |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion, monitored by TLC. | - |
Step 2: Reduction of 1-[4-(Dimethylamino)phenyl]ethane-1-thione
The subsequent reduction of the thioketone intermediate, 1-[4-(dimethylamino)phenyl]ethane-1-thione, to the target thiol is the final synthetic step. Several reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a mild, selective, and cost-effective option suitable for large-scale synthesis. dss.go.thorganic-chemistry.org The reduction is typically performed in an alcoholic solvent, such as ethanol or methanol, at room temperature. dss.go.th
Alternatively, catalytic transfer hydrogenation offers a scalable and efficient method for the reduction of ketones and, by extension, thioketones. nih.govwebofproceedings.orgnih.gov Ruthenium-based catalysts, in particular, have shown high activity for the transfer hydrogenation of ketones using isopropanol (B130326) as both the solvent and the hydrogen source. nih.govwebofproceedings.org This method avoids the use of stoichiometric metal hydrides and can often be performed under milder conditions.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Reported Yields for Analogous Reactions |
|---|---|---|---|---|
| Stoichiometric Reduction | Sodium Borohydride (NaBH₄) | Ethanol or Methanol | Room Temperature | >90% dss.go.thorganic-chemistry.org |
| Catalytic Transfer Hydrogenation | Ruthenium Catalyst (e.g., [(p-cymene)RuCl₂]₂) | Isopropanol | Reflux | Up to 99% researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to synthetic methodologies is crucial for minimizing environmental impact and enhancing the sustainability of chemical processes. The proposed synthesis of this compound can be evaluated and optimized through the lens of the twelve principles of green chemistry.
Atom Economy and E-Factor
Atom economy is a key metric for assessing the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. diva-portal.org The thionation reaction using Lawesson's reagent, while effective, has a moderate atom economy due to the formation of a phosphorus-containing byproduct. The E-Factor, which is the ratio of the mass of waste to the mass of the product, is another important metric. nih.gov For the Lawesson's reagent-mediated thionation, the E-factor can be significant due to the stoichiometric nature of the reagent and the generation of byproducts.
The reduction step, particularly when employing catalytic transfer hydrogenation, exhibits a much better atom economy. In this case, the hydrogen is transferred from isopropanol, which is converted to acetone, a useful chemical. This catalytic approach significantly reduces the E-factor compared to stoichiometric reductions.
Use of Greener Solvents and Reagents
The choice of solvents and reagents plays a pivotal role in the greenness of a synthetic route. While toluene is effective for the thionation step, it is a volatile organic compound (VOC). Exploring greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have better environmental profiles, would be a significant improvement. mdpi.com
In the reduction step, the use of sodium borohydride is generally considered greener than more reactive and hazardous hydrides like lithium aluminum hydride. The catalytic transfer hydrogenation approach is even more advantageous from a green chemistry perspective, as it utilizes a catalytic amount of a transition metal and a benign hydrogen donor like isopropanol. researchgate.net
Catalysis and Recyclability
The principles of green chemistry strongly advocate for the use of catalytic reagents over stoichiometric ones. mdpi.com The catalytic transfer hydrogenation for the reduction of the thioketone is a prime example of this principle in action. Furthermore, the development of recyclable catalysts would further enhance the sustainability of the process. researchgate.net Heterogenizing the ruthenium catalyst on a solid support could facilitate its recovery and reuse, thereby reducing waste and cost.
Energy Efficiency
Optimizing reaction conditions to minimize energy consumption is another core principle of green chemistry. Microwave-assisted synthesis has been shown to accelerate thionation reactions with Lawesson's reagent, often leading to shorter reaction times and potentially lower energy usage compared to conventional heating. researchgate.net For the reduction step, performing the reaction at or near room temperature, as is often possible with sodium borohydride, is more energy-efficient than reactions requiring high temperatures.
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Atom Economy | Moderate for thionation with Lawesson's reagent; high for catalytic transfer hydrogenation. |
| Use of Safer Chemicals | Employing NaBH₄ or catalytic transfer hydrogenation for reduction is safer than using more reactive hydrides. |
| Safer Solvents | Exploring alternatives to toluene, such as 2-MeTHF or CPME. Using isopropanol as both solvent and hydrogen donor in transfer hydrogenation. |
| Energy Efficiency | Potential for microwave-assisted thionation. Reduction at room temperature with NaBH₄. |
| Use of Catalysis | Catalytic transfer hydrogenation for the reduction step is a key green improvement. |
| Waste Prevention | Catalytic methods significantly reduce waste compared to stoichiometric reactions. |
Chemical Reactivity and Reaction Mechanisms of 1 4 Dimethylamino Phenyl Ethane 1 Thiol
Electrophilic and Nucleophilic Reactions of the Thiol Group
The thiol group is the most reactive site for many transformations involving 1-[4-(Dimethylamino)phenyl]ethane-1-thiol. Its sulfur atom can act as a potent nucleophile, especially in its deprotonated thiolate form, and is readily susceptible to oxidation.
Disulfide Formation and Redox Chemistry
One of the most characteristic reactions of thiols is their oxidation to form disulfides. This process involves the coupling of two thiol molecules to form a sulfur-sulfur bond, with the concomitant loss of two protons and two electrons. This conversion is a redox reaction where the thiol is oxidized. libretexts.org
The oxidation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by metal ions. sci-hub.se For aromatic thiols, this oxidation can also be promoted photochemically. nih.gov The reaction proceeds as follows:
2 R-SH → R-S-S-R + 2H⁺ + 2e⁻
In the case of this compound, this would result in the formation of bis(1-(4-(dimethylamino)phenyl)ethyl) disulfide.
Conversely, the disulfide bond can be cleaved back to the corresponding thiols through reduction, a critical reaction in biological systems.
Another key aspect of thiol redox chemistry is the thiol-disulfide exchange reaction. In this process, a thiolate anion attacks a disulfide bond in an Sₙ2-like mechanism, resulting in a new disulfide and a new thiolate. nih.gov This exchange is a crucial process in protein folding and other biological functions. nih.govresearchgate.net The reaction is reversible and allows for the dynamic formation and breaking of disulfide linkages. libretexts.org
The redox potential of thiophenols, which are structurally related to the subject compound, indicates they are more prone to oxidation than their phenol (B47542) counterparts. researchgate.net
Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion
| Oxidizing Agent | Conditions | Comments |
| Oxygen (O₂) / Air | Often requires a catalyst (e.g., metal ions) | A common, mild method, though can be slow. sci-hub.se |
| Hydrogen Peroxide (H₂O₂) | Various conditions, can be catalyzed | A clean oxidant, with water as the only byproduct. sci-hub.se |
| Iodine (I₂) | Typically in a basic solution | A classic and efficient method for quantitative conversion. |
| Dimethyl sulfoxide (B87167) (DMSO) | Acidic conditions (e.g., with HI) | Can provide rapid and high-yield conversion of aromatic thiols. biolmolchem.com |
Thioether Synthesis and Alkylation Reactions
The thiol group of this compound is acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion (RS⁻). This thiolate is an excellent nucleophile and readily participates in Sₙ2 reactions with alkyl halides and other electrophiles to form thioethers (also known as sulfides). masterorganicchemistry.com This is one of the most common methods for forming carbon-sulfur bonds. jmaterenvironsci.comacsgcipr.org
The general reaction is:
R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻ (where X is a leaving group like Br, I, OTs)
A variety of alkylating agents can be used, including alkyl halides, tosylates, and epoxides. The reaction with epoxides results in the formation of β-hydroxy thioethers. jmaterenvironsci.com The choice of base is important, with common options including sodium hydroxide, sodium hydride, or alkoxides.
Table 2: Examples of Thioether Synthesis via Alkylation
| Electrophile | Reagent Example | Product Type |
| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Thioether |
| Alkyl Tosylate | Ethyl Tosylate (CH₃CH₂OTs) | Ethyl Thioether |
| Epoxide | Ethylene Oxide | β-hydroxy thioether |
| Michael Acceptor | Acrylonitrile | β-cyanoethyl thioether |
Thiol-Ene/Yne Additions
The thiol group can add across carbon-carbon double (enes) and triple (ynes) bonds in what is known as the thiol-ene or thiol-yne reaction. These reactions are highly efficient and are considered examples of "click chemistry." They typically proceed via a free-radical mechanism, initiated by UV light or a radical initiator (e.g., AIBN).
The mechanism involves the formation of a thiyl radical (RS•), which then adds to the unsaturated bond. The addition occurs in an anti-Markovnikov fashion, meaning the sulfur atom adds to the less substituted carbon of the double or triple bond. Aromatic thiols are particularly effective in these reactions as they serve as good chain transfer agents.
Thiol-Ene Reaction Mechanism:
Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.
Propagation: The thiyl radical adds to an alkene to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, generating the thioether product and a new thiyl radical to continue the chain.
Thiol-Yne Reaction: The reaction with alkynes is similar. The initial addition of a thiyl radical to an alkyne forms a vinyl sulfide. In some cases, a second thiol molecule can add to the remaining double bond, leading to a dithioether product.
Reactions with Carbonyl Compounds and Imines
Thiols can react with carbonyl compounds (aldehydes and ketones) to form thioacetals and thioketals, respectively. These reactions are analogous to the formation of acetals and ketals from alcohols but are often more favorable due to the higher nucleophilicity of sulfur. The reaction is typically catalyzed by a Lewis acid (like BF₃) or a Brønsted acid. pearson.comorganic-chemistry.orgnih.govacs.org
The reaction proceeds in two stages: first, the formation of a hemithioacetal, followed by the reaction with a second thiol molecule to yield the thioacetal. Thioacetals are valuable as protecting groups for carbonyls due to their stability under both acidic and basic conditions.
Thiols also readily add to the carbon-nitrogen double bond of imines to form N,S-acetals (thioaminals). This addition can be catalyzed by acids and has been developed into highly enantioselective processes using chiral catalysts. organic-chemistry.orgacs.org
Table 3: Reactions of the Thiol Group with Carbonyls and Imines
| Reactant | Product | Conditions |
| Aldehyde (R'-CHO) | Thioacetal (R-S-CH(R')-S-R) | Acid catalyst (e.g., BF₃, TsOH) |
| Ketone (R'₂C=O) | Thioketal (R-S-C(R'₂)-S-R) | Acid catalyst (e.g., BF₃, TsOH) |
| Imine (R'₂C=NR'') | N,S-Acetal (R-S-C(R'₂)-NHR'') | Often acid-catalyzed |
Reactivity Pertaining to the Aromatic Ring and Dimethylamino Moiety
Aromatic Substitution Patterns and Electronic Effects
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is overwhelmingly controlled by the powerful electron-donating dimethylamino (-N(CH₃)₂) group.
Electronic Effects:
Dimethylamino Group (-N(CH₃)₂): This is one of the strongest activating groups for EAS. The nitrogen atom donates its lone pair of electrons into the aromatic π-system through resonance (a +M effect). wikipedia.org This significantly increases the electron density of the ring, making it highly nucleophilic and much more reactive towards electrophiles than benzene itself. wikipedia.orgbyjus.com The increased electron density is concentrated at the ortho and para positions relative to the amino group.
1-Thioethan-1-yl Group (-CH(SH)CH₃): Alkyl and thioalkyl groups are generally considered to be weakly activating and are also ortho-, para-directors due to inductive effects and lone pair donation from sulfur.
Directing Effects: In this compound, the two substituents are para to each other. The -N(CH₃)₂ group strongly directs incoming electrophiles to its ortho positions (carbons 2 and 6). The -CH(SH)CH₃ group also directs to its ortho positions (carbons 3 and 5). Since the dimethylamino group is a much stronger activator than the thioethane group, its directing effect will dominate. libretexts.orgpressbooks.pub
Therefore, electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions, will occur almost exclusively at the positions ortho to the dimethylamino group (positions 2 and 6 on the ring). The high reactivity imparted by the -N(CH₃)₂ group means that these reactions can often proceed under milder conditions than those required for benzene. wikipedia.org However, in strongly acidic conditions, such as those used for nitration, the basic dimethylamino group can be protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group becomes a strong deactivating, meta-directing group, which would drastically change the reaction's outcome. byjus.com
Table 4: Predicted Aromatic Substitution Patterns
| Reaction | Reagents | Predicted Major Product(s) |
| Bromination | Br₂ / FeBr₃ (or Br₂ in H₂O) | 1-[2-Bromo-4-(dimethylamino)phenyl]ethane-1-thiol and 1-[2,6-Dibromo-4-(dimethylamino)phenyl]ethane-1-thiol |
| Nitration (mild) | HNO₃ / H₂SO₄ (carefully controlled) | 1-[4-(Dimethylamino)-2-nitrophenyl]ethane-1-thiol |
| Sulfonation | Fuming H₂SO₄ | 5-(Dimethylamino)-2-(1-mercaptoethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-[4-(Dimethylamino)-2-acylphenyl]ethane-1-thiol |
Reactivity of the Dimethylamino Group
The dimethylamino group, a potent electron-donating group, significantly influences the reactivity of the entire molecule. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to its substitution. This enhanced nucleophilicity makes the aromatic ring susceptible to electrophilic attack.
Furthermore, the nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it basic and nucleophilic. It can participate in acid-base reactions and can be alkylated or acylated. The electronic effects of this group also impact the acidity and nucleophilicity of the thiol group. The electron-donating nature of the dimethylamino group can increase the pKa of the thiol, making it a weaker acid but a potentially stronger nucleophile in its thiolate form.
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are a powerful tool in organic synthesis. Given its array of functional groups, this compound is a prime candidate for participation in such reactions.
While specific MCRs involving this exact thiol are not extensively documented, its structural motifs suggest potential for participation in various known MCRs. For instance, the presence of a thiol and an amine-like functionality (the dimethylamino group) suggests its potential use in variations of the Mannich reaction or Ugi reaction, where thiols and amines are common components. In a hypothetical three-component reaction, this compound could react with an aldehyde and an isocyanide, with the thiol and the aromatic ring acting as the nucleophilic components.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling reaction outcomes.
Transition State Analysis
Detailed computational studies would be necessary to analyze the transition states of reactions involving this thiol. For instance, in a thiol-ene "click" reaction with an alkene, the transition state would involve the formation of a thiyl radical and its subsequent addition to the double bond. The presence of the p-dimethylamino group could influence the stability of radical intermediates through resonance, thereby affecting the activation energy of the reaction.
In nucleophilic substitution reactions where the thiol acts as a nucleophile, the transition state would involve the formation of a new carbon-sulfur bond. The stereochemistry of the benzylic carbon would play a significant role in the geometry of the transition state.
Kinetic and Thermodynamic Studies
Kinetic studies of reactions involving this compound would provide valuable information about reaction rates and the factors that influence them. For example, the rate of a Michael addition of the thiol to an α,β-unsaturated carbonyl compound would be dependent on the concentration of the reactants, the temperature, and the choice of solvent and catalyst. The electron-donating dimethylamino group is expected to enhance the nucleophilicity of the thiol, potentially leading to faster reaction rates compared to unsubstituted aromatic thiols.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound raises important questions of chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction with an electrophile that can react with both the thiol and the dimethylamino group, the outcome will depend on the relative nucleophilicity of these groups under the specific reaction conditions. Under neutral or acidic conditions, the thiol might be more reactive, while under basic conditions, the deprotonated thiolate would be a much stronger nucleophile.
Regioselectivity is critical in reactions involving the aromatic ring. The strong ortho-, para-directing effect of the dimethylamino group will dictate the position of substitution in electrophilic aromatic substitution reactions. Therefore, electrophiles are expected to add primarily to the carbon atoms ortho to the dimethylamino group.
The interplay between the electronic and steric factors of the substituents will ultimately govern the observed chemo- and regioselectivity. Careful control of reaction conditions, such as temperature, solvent, and the use of specific catalysts, can be employed to favor the formation of a desired product.
| Reaction Type | Potential Reactants | Expected Selectivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Ortho- and para-substitution relative to the -N(CH₃)₂ group | Electronic effect of the dimethylamino group |
| Nucleophilic Addition | α,β-Unsaturated carbonyls | Addition of the thiol to the β-carbon | Nucleophilicity of the thiol/thiolate |
| Multicomponent Reaction | Aldehydes, Isocyanides | Formation of complex heterocyclic structures | Reactivity of all functional groups |
Table 1: Predicted Reactivity and Selectivity of this compound
Coordination Chemistry and Ligand Design Featuring 1 4 Dimethylamino Phenyl Ethane 1 Thiol
Ligand Characteristics of 1-[4-(Dimethylamino)phenyl]ethane-1-thiol
The coordination behavior of this compound is dictated by the interplay of its donor atoms, potential for chelation, and the steric and electronic influences of its molecular framework.
This compound possesses two potential donor atoms: the sulfur of the thiol group and the nitrogen of the dimethylamino group. According to HSAB (Hard and Soft Acids and Bases) theory, the thiolate sulfur is a soft donor, showing a preference for soft metal ions like Au(I), Pt(II), Pd(II), and Cu(I). wikipedia.org The nitrogen atom of the dimethylamino group is a harder donor than sulfur and can coordinate to a range of transition metals. The presence of both a soft sulfur and a borderline hard nitrogen donor atom suggests that this ligand could act as a versatile coordinating agent, potentially bridging different metal centers or exhibiting hemilabile behavior.
The arrangement of the sulfur and nitrogen atoms in this compound allows for the possibility of acting as a bidentate ligand, forming a stable chelate ring with a metal center. Chelation would involve both the sulfur and nitrogen atoms coordinating to the same metal ion. The stability of the resulting chelate ring would depend on its size; in this case, a six-membered ring would be formed, which is generally stable. However, the flexibility of the ethyl bridge and the orientation of the lone pairs on sulfur and nitrogen will influence the feasibility of chelation. It is also possible for the ligand to act as a monodentate ligand, coordinating through either the sulfur or the nitrogen atom, or as a bridging ligand connecting two metal centers.
The coordination of this compound to a metal center is influenced by both steric and electronic factors. nih.govnih.gov The phenyl ring and the methyl groups on the nitrogen atom introduce steric bulk around the donor atoms, which can affect the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal. nih.govnih.gov
Electronically, the dimethylamino group is an electron-donating group, which increases the electron density on the phenyl ring and, to some extent, on the sulfur atom. This enhanced electron density can strengthen the ligand-metal bond. The electronic properties of the ligand can be further tuned by introducing different substituents on the phenyl ring, which would in turn modify the properties of the resulting metal complexes. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the deprotonated ligand (the thiolate) with a suitable metal salt. wikipedia.org The characterization of these complexes would employ a variety of spectroscopic and analytical techniques to determine their structure and properties.
Given the soft nature of the thiol donor, this compound is expected to form stable complexes with late transition metals. For instance, with gold(I), linear complexes are anticipated, while with platinum(II) and palladium(II), square planar complexes are likely to form. The coordination chemistry with copper, nickel, and iron could be more diverse, with the potential for different oxidation states and coordination geometries depending on the reaction conditions and the presence of other ligands. nih.govnih.gov The synthesis of such complexes is often achieved by reacting a metal halide or another precursor with the thiol or its corresponding thiolate. wikipedia.org
Table 1: Plausible Transition Metal Complexes and Their Anticipated Geometries
| Metal Ion | Plausible Complex Formula | Anticipated Geometry |
| Au(I) | [Au(S-L)] or [Au(S,N-L)] | Linear or Bent |
| Pt(II) | [Pt(S-L)2] or [Pt(S,N-L)2] | Square Planar |
| Pd(II) | [Pd(S-L)2] or [Pd(S,N-L)2] | Square Planar |
| Cu(I)/Cu(II) | [Cu(S-L)]n or [Cu(S,N-L)X] | Polymeric, Tetrahedral, or Square Planar |
| Ni(II) | [Ni(S,N-L)2] | Square Planar or Tetrahedral |
| Fe(II)/Fe(III) | [Fe(S,N-L)2X2] | Octahedral |
| Note: L represents the deprotonated 1-[4-(Dimethylamino)phenyl]ethane-1-thiolate ligand. S-L indicates monodentate coordination through sulfur, and S,N-L indicates bidentate coordination through sulfur and nitrogen. X represents an ancillary ligand or counter-ion. |
The coordination chemistry of this compound with main group elements and lanthanides/actinides is less predictable. While thiolates of main group elements are known, the relatively hard nature of these metal ions might favor coordination with the nitrogen donor. The large ionic radii of lanthanides and actinides could accommodate multiple ligands, potentially leading to complexes with high coordination numbers. researchgate.netresearchgate.net However, the affinity of these hard f-block elements for the soft sulfur donor is generally lower compared to harder oxygen or nitrogen donors. researchgate.netresearchgate.net
Table 2: Potential Coordination with Main Group and f-Block Elements
| Element Group | Potential for Complexation | Comments |
| Main Group | Moderate | Coordination is possible, particularly with heavier main group elements that have softer character. |
| Lanthanides | Low to Moderate | Coordination is more likely if the nitrogen donor is involved. The soft sulfur donor is less favored by these hard acids. |
| Actinides | Low to Moderate | Similar to lanthanides, the hard actinide ions would have a lower affinity for the soft sulfur donor. |
Structural Elucidation of Metal-1-[4-(Dimethylamino)phenyl]ethane-1-thiol Complexes
To discuss the structural aspects of metal complexes with this ligand, specific experimental data would be required.
Electronic Structure and Redox Properties of Coordinated Complexes
The electronic properties of the metal-thiolate bond and the redox behavior of the metal center are critical aspects of coordination chemistry. nih.govnih.govrsc.org Electrochemical techniques, particularly cyclic voltammetry, would be employed to determine the oxidation and reduction potentials of the complexes. nih.gov This data would indicate how the this compound ligand influences the electronic environment of the metal ion. nih.govrsc.org The presence of the electron-donating dimethylamino group would be expected to impact these properties, but without experimental data, this remains a hypothesis.
Influence of this compound Ligand on Metal Center Reactivity
The nature of the ligand directly affects the reactivity of the metal center. nih.gov The steric bulk and electronic properties of the this compound ligand would modulate the accessibility and reactivity of the metal. nih.govuci.edu Studies on catalytic activity or ligand exchange reactions would be necessary to quantify this influence. dntb.gov.uaresearchgate.net For example, research would investigate whether the complex could act as a catalyst and how the ligand's structure impacts reaction rates and selectivity. dntb.gov.ua Currently, there is no available research on the reactivity of metal complexes derived from this specific thiol.
Supramolecular Assembly and Self-Organization of Thiolate Complexes
The formation of larger, ordered structures through non-covalent interactions is a key area of modern chemistry. nih.govmdpi.comnih.gov The this compound ligand possesses features, such as the phenyl and dimethylamino groups, that could facilitate intermolecular interactions like π-π stacking or hydrogen bonding, leading to the self-assembly of supramolecular structures. mdpi.comresearchgate.netmdpi-res.com Investigating this would require techniques that can probe these larger architectures in both the solid state and solution. nih.govtaylorandfrancis.com The absence of such studies means that the potential for these complexes to form organized supramolecular assemblies has not been explored.
Spectroscopic and Structural Elucidation of 1 4 Dimethylamino Phenyl Ethane 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR: A predicted ¹H NMR spectrum of 1-[4-(Dimethylamino)phenyl]ethane-1-thiol would show distinct signals corresponding to each type of proton. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two doublets. The protons closer to the electron-donating dimethylamino group would be shielded and appear at a lower chemical shift (upfield) compared to the protons closer to the ethanethiol (B150549) group. The methine proton (-CH) of the ethyl group, being adjacent to both the aromatic ring and the sulfur atom, would likely appear as a quartet. The methyl protons (-CH₃) of the ethyl group would be a doublet due to coupling with the methine proton. The single proton of the thiol group (-SH) would appear as a singlet, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O. The six protons of the dimethylamino group (-N(CH₃)₂) would appear as a singlet at a characteristic upfield position.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. One would expect to see distinct signals for the two types of aromatic carbons, the methine and methyl carbons of the ethyl group, and the carbon of the dimethylamino group. The carbon attached to the nitrogen atom would be significantly deshielded, as would the aromatic carbon attached to the ethanethiol group.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons, for instance, confirming the connectivity between the methine and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the methine proton to the carbons of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional structure and conformation.
Without experimental data, the creation of data tables for these NMR techniques is not possible.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the following characteristic bands would be expected:
S-H Stretch: A weak to medium intensity band in the IR spectrum, typically appearing around 2550-2600 cm⁻¹. mdpi.comresearchgate.net This is a highly characteristic peak for a thiol group.
C-S Stretch: This vibration usually gives rise to a weak band in the 600-800 cm⁻¹ region.
Aromatic C-H Stretch: These would be observed above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals for the ethyl group would appear just below 3000 cm⁻¹.
C=C Aromatic Ring Stretching: These typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: A band in the 1250-1350 cm⁻¹ region would be indicative of the aromatic amine.
Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the C-S and C=C bonds of the aromatic ring.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact molecular mass of this compound with high precision. This allows for the calculation of its elemental formula, which is C₁₀H₁₅NS. This technique is crucial for confirming the identity of a newly synthesized compound or an unknown substance.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the molecule's structure. Expected fragmentation pathways for this compound could include:
Loss of the thiol group (•SH).
Cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to a resonance-stabilized benzylic cation.
Fragmentation of the dimethylamino group.
Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.
Spectroscopic and Structural Analysis of this compound: Data Not Available in Public Domain
A comprehensive search of scientific literature and chemical databases has been conducted to gather information for a detailed article on the spectroscopic and structural properties of the chemical compound this compound. The intended focus of the article was to cover its electronic absorption and emission spectroscopy, X-ray crystallography, and chiroptical spectroscopy, in accordance with a specific detailed outline.
Despite extensive search efforts, no publicly available experimental or theoretical data could be located for this specific compound. The searches for UV-Visible spectra, fluorescence characteristics, single-crystal X-ray diffraction data, and circular dichroism analyses for this compound did not yield any specific results.
Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested structure and focuses solely on the specified compound. The required data for the following outlined sections are absent from the public domain:
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Without primary or secondary data sources, the generation of an authoritative and factual article on this specific subject is not feasible.
Computational and Theoretical Investigations of 1 4 Dimethylamino Phenyl Ethane 1 Thiol
Quantum Chemical Calculations
No specific Density Functional Theory (DFT) or ab initio studies on the electronic structure of 1-[4-(Dimethylamino)phenyl]ethane-1-thiol were found in the available literature.
Density Functional Theory (DFT) Studies for Electronic Structure
Information not available.
Ab Initio Methods for High-Accuracy Predictions
Information not available.
Molecular Orbital Analysis: HOMO-LUMO Gap and Charge Distribution
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution for this compound are not available in published research.
Conformational Analysis and Torsional Barriers
No studies on the conformational analysis or torsional barriers of this compound were identified.
Reaction Mechanism Elucidation using Computational Methods
There are no available computational studies detailing the reaction mechanisms involving this compound.
Transition State Localization and Energy Profiles
Information not available.
Solvent Effects on Reaction Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to investigate how solvents influence the mechanisms and kinetics of chemical reactions involving thiols. For a molecule like this compound, potential reactions include nucleophilic additions, Michael additions, and radical-mediated thiol-ene reactions. The choice of solvent can dramatically alter the preferred reaction pathway and the corresponding energy barriers.
Theoretical studies on similar reactions, such as the thiol-maleimide "click" reaction and the aminolysis of thiolactones, demonstrate that solvents can dictate whether a reaction proceeds through a concerted or stepwise mechanism. rsc.orgnih.gov Computational models indicate that the initiator, thiol, and solvent collectively determine if the mechanism is base-initiated, nucleophile-initiated, or follows an ion-pair pathway. rsc.org
The effect of the solvent is typically modeled using implicit (continuum) solvation models like the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), or the Conductor-like Screening Model for Real Solvents (COSMO-RS). nih.govrsc.orgnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in different environments. For instance, studies on TEMPO-initiated thiol-ene reactions have shown that polar solvents like methanol (B129727) can enhance reactivity compared to less polar solvents like chloroform (B151607) or tetrahydrofuran, a finding supported by SMD calculations. rsc.org
In a hypothetical study of the addition of this compound to a generic Michael acceptor, DFT calculations could be used to map the potential energy surface in various solvents. The results would likely show that polar, protic solvents stabilize charged intermediates and transition states, thereby lowering the activation energy compared to non-polar solvents.
Table 1: Illustrative Calculated Activation Energies (ΔG‡) for the Michael Addition of this compound in Different Solvents Note: These are hypothetical values based on general trends observed in computational studies of thiol additions. rsc.orgnih.gov
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Reaction Pathway |
|---|---|---|---|
| Hexane | 1.9 | 25.8 | Concerted |
| Chloroform | 4.8 | 22.1 | Stepwise (Weakly Stabilized Intermediate) |
| Tetrahydrofuran (THF) | 7.5 | 20.5 | Stepwise |
| Methanol | 32.7 | 16.3 | Stepwise (H-bond Stabilized Intermediate) |
| Water | 78.4 | 15.1 | Stepwise (Strongly Stabilized Intermediate) |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are routinely used to predict spectroscopic parameters, which serve as a powerful tool for structure verification and analysis. DFT calculations are particularly effective for predicting both Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for infrared (IR) and Raman spectroscopy.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with a suitable DFT functional (e.g., B3LYP, M06-2X, WP04) and basis set. researchgate.netdntb.gov.ua The accuracy of these predictions is significantly enhanced when solvent effects are included, usually via a PCM approach. github.io Studies have shown that for many organic molecules, this methodology can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm and ¹³C shifts with an error of less than 2 ppm. researchgate.net For a related compound containing a dimethylaminophenyl group, B3LYP has been successfully used to calculate NMR parameters. researchgate.net
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard DFT prediction methods and typical chemical shifts for the functional groups. Calculations would typically be performed at a level like B3LYP/6-311+G(d,p) with a PCM for a solvent like CDCl₃.
| Atom Type | Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Thiol | -SH | 1.6 - 1.9 | - |
| Methine | -CH(SH)- | 4.1 - 4.4 | 40 - 45 |
| Methyl (ethane) | -CH₃ | 1.5 - 1.7 | 24 - 28 |
| Aromatic | Ar-H (ortho to C-S) | 7.2 - 7.4 | 127 - 130 |
| Aromatic | Ar-H (ortho to NMe₂) | 6.6 - 6.8 | 112 - 115 |
| Aromatic | Ar-C (ipso-CS) | - | 135 - 140 |
| Aromatic | Ar-C (ipso-NMe₂) | - | 148 - 152 |
| N-Methyl | -N(CH₃)₂ | 2.9 - 3.1 | 40 - 43 |
Vibrational Frequencies: The simulation of IR and Raman spectra is achieved by calculating the harmonic vibrational frequencies of the molecule's optimized geometry. DFT calculations can identify characteristic vibrational modes, such as the S-H stretch, C-S stretch, and aromatic ring vibrations. aip.orgrsc.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. core.ac.ukarxiv.org
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound Note: These are typical frequency ranges obtained from DFT calculations (B3LYP/6-31G(d) or similar), after applying a scaling factor.
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (Amine) | -N(CH₃)₂ (C-H) | 2800 - 3000 | Medium |
| S-H Stretch | -SH | 2550 - 2600 | Weak |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1620 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1500 - 1520 | Strong |
| C-N Stretch | Ar-N | 1340 - 1370 | Strong |
| C-S Stretch | -C-S | 650 - 750 | Medium-Weak |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation
Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the dynamic behavior of a solute molecule in an explicit solvent environment. nih.govkummerlaender.eu An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol) and calculating the trajectory of all atoms over time based on a molecular mechanics force field.
This approach allows for a detailed analysis of the solvation structure and intermolecular interactions. Key analyses would include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a specific atom in the solute. RDFs for the thiol sulfur, the amine nitrogen, and water molecules would reveal the structure of the solvation shells and the average distances for hydrogen bonding. koreascience.kr
Hydrogen Bonding Analysis: The simulation can quantify the number and lifetime of hydrogen bonds between the thiol (-SH) and dimethylamino (-N(CH₃)₂) groups and the surrounding solvent molecules. The thiol group can act as a weak hydrogen bond donor, while the nitrogen of the dimethylamino group acts as an acceptor. rsc.org
Solvent-Accessible Surface Area (SASA): This metric calculates the surface area of the molecule exposed to the solvent, providing insights into its solubility and the exposure of its functional groups. mdpi.com
π-Interactions: Analysis of the trajectory can reveal interactions between the aromatic ring and solvent molecules or other solute molecules, such as S–H/π interactions, which have been shown to be significant stabilizing forces in aromatic thiols. nih.govresearchgate.netnih.gov
Table 4: Illustrative Data from a Hypothetical MD Simulation of this compound in Water Note: These values are representative of what would be obtained from analyzing an MD trajectory.
| Parameter | Description | Illustrative Value/Finding |
|---|---|---|
| RDF (N···H-Owater) First Peak | Position of the first solvation shell around the nitrogen atom. | ~2.8 Å |
| RDF (S-H···Owater) First Peak | Position of the first solvation shell for H-bond donation from the thiol. | ~3.2 Å |
| Coordination Number (Nitrogen) | Average number of water molecules in the first solvation shell of the N atom. | 2 - 3 |
| Average H-Bonds (N···H-O) | Average number of hydrogen bonds accepted by the nitrogen atom. | 0.8 - 1.2 |
| Average H-Bonds (SH···O) | Average number of hydrogen bonds donated by the thiol group. | 0.1 - 0.3 (weak) |
| Self-Diffusion Coefficient | Measure of the molecule's mobility in the solvent. | ~0.5 x 10⁻⁵ cm²/s |
Applications of 1 4 Dimethylamino Phenyl Ethane 1 Thiol in Advanced Materials Science
Role in Organic Electronics and Optoelectronic Materials
The electronic properties endowed by the dimethylamino group suggest that 1-[4-(Dimethylamino)phenyl]ethane-1-thiol could be a valuable component in organic electronic and optoelectronic devices.
Precursors for Emissive Materials
Organic light-emitting diodes (OLEDs) rely on materials that can efficiently convert electrical energy into light. The design of emissive materials often involves donor-π-acceptor (D-π-A) structures to tune the emission wavelength and enhance quantum efficiency. The dimethylamino group is a strong electron donor and can be a key component in such systems. beilstein-journals.org
While this compound itself is not a conventional emissive molecule, it can serve as a crucial precursor or building block. Through chemical modification, the thiol group can be used to anchor the molecule to other components or to initiate polymerization, while the dimethylamino-phenyl moiety forms the electron-donating part of a larger emissive structure. For instance, it could be reacted with electron-accepting molecules to create novel D-π-A emitters. The properties of such materials are highly dependent on their molecular structure, as illustrated by the following hypothetical data for related compounds:
| Emissive Material Precursor | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Emission Wavelength (nm) |
| Precursor A (Thiophene-based) | -5.2 | -2.5 | 550 |
| Precursor B (Fluorene-based) | -5.4 | -2.3 | 480 |
| Hypothetical this compound derivative | -5.1 | -2.2 | 510 |
This table presents hypothetical data based on typical values for organic electronic materials to illustrate the potential of this compound derivatives.
Building Blocks for Charge Transport Layers
Efficient charge transport is critical for the performance of organic electronic devices. Hole-transporting layers (HTLs) are essential components in OLEDs and organic photovoltaic cells, facilitating the movement of positive charge carriers (holes). mdpi.commdpi.com Materials with electron-donating moieties are often good candidates for HTLs due to their suitable HOMO energy levels. nih.gov
The dimethylamino group in this compound can facilitate hole transport. globethesis.com While the molecule itself might not form a bulk charge transport layer, it can be used to modify electrode surfaces to improve charge injection or as a building block for larger hole-transporting molecules or polymers. The thiol group allows for strong attachment to gold or other metal electrodes, forming a self-assembled monolayer that can modify the work function of the electrode and reduce the energy barrier for hole injection. nih.govacs.org
Surface Functionalization and Self-Assembled Monolayers (SAMs)
The thiol group is well-known for its ability to form strong covalent bonds with the surfaces of noble metals, leading to the formation of highly ordered self-assembled monolayers (SAMs). utwente.nl This property makes this compound an excellent candidate for surface functionalization.
Adsorption on Noble Metal Surfaces (e.g., Gold, Silver)
Thiols readily adsorb onto gold and silver surfaces, forming a strong sulfur-metal bond. mdpi.com This process is spontaneous and leads to the formation of a dense, well-ordered monolayer. researchgate.net The presence of the dimethylamino group can influence the packing and electronic properties of the SAM. Studies on analogous molecules like 4-aminothiophenol (B129426) have shown that the terminal functional group can affect the surface energy and the interaction with other molecules. acs.org
The adsorption process can be characterized by various surface-sensitive techniques, and the resulting SAMs can exhibit distinct properties. For example, the charge transfer between the metal surface and the adsorbed molecules is a key characteristic. acs.org
| Thiol Compound | Substrate | Adsorption Condition | Resulting Monolayer |
| 4-Aminothiophenol | Silver | Solution | Formation of a continuous SAM researchgate.net |
| Biphenylthiol | Gold | Solution | Densely packed monolayer with a specific tilt angle nih.gov |
| n-Alkanethiols | Silver | Solution | Well-ordered SAMs with odd-even effects in charge transport acs.org |
| This compound | Gold/Silver | Solution | Expected to form a stable and ordered SAM |
This table summarizes findings for analogous compounds to infer the behavior of this compound.
Fabrication of Functionalized Interfaces
By forming a SAM, this compound can be used to create functionalized interfaces with tailored properties. The exposed dimethylamino groups can alter the surface's chemical and electronic characteristics. For instance, they can change the surface's wettability, adhesion, and biocompatibility.
In the context of organic electronics, such a functionalized interface can act as a charge injection layer. The dipole moment of the molecule can modify the work function of the metal electrode, leading to improved energy level alignment with the adjacent organic semiconductor layer and thus enhancing device performance. nih.govacs.org The electrochemical oxidation of similar aminothiophenol SAMs can lead to the formation of aniline-like dimers, which can be important for creating highly ordered polymer films for sensor applications. acs.org
Integration into Polymer Architectures and Composites
The incorporation of functional molecules into polymer matrices is a common strategy to develop advanced materials with tailored properties. This compound can be integrated into polymer architectures through various approaches.
One method is to physically blend the molecule into a polymer matrix. In this case, it would act as a functional additive. For example, its incorporation could enhance the electrical conductivity or modify the optical properties of the polymer composite. However, leaching of the small molecule could be a concern.
A more robust approach is to chemically incorporate the molecule into the polymer structure. This can be achieved by modifying the molecule to act as a monomer or by using the thiol group for post-polymerization modification. For instance, the thiol group can participate in thiol-ene "click" chemistry reactions, which are highly efficient and can be used to graft the molecule onto a polymer backbone containing double bonds. osti.gov This method allows for precise control over the functionalization of the polymer. acs.orgresearchgate.net
The properties of the resulting polymer composite would depend on the concentration and distribution of the incorporated functional molecule.
| Polymer Matrix | Method of Integration | Potential Property Enhancement |
| Polystyrene | Physical Blending | Modified refractive index |
| Poly(methyl methacrylate) | Chemical Grafting (Thiol-ene) | Increased electrical conductivity |
| Aromatic Polysulfones | Post-polymerization modification | Enhanced hydrophilicity or specific gas interactions osti.gov |
This table provides hypothetical examples of how this compound could be integrated into polymer architectures.
Design of Molecular Probes and Reporters for Non-Biological Systems
The unique structural features of this compound, namely the thiol group and the electron-donating dimethylamino group on a phenyl ring, suggest its potential as a molecular probe or reporter in non-biological systems. Aromatic thiols are known to exhibit strong affinity for the surfaces of noble metals, a property that is fundamental to the development of various sensors.
The dimethylamino group can act as a signaling unit. Its electron-donating nature can influence the electronic properties of the aromatic system, potentially leading to changes in fluorescence or electrochemical signals upon interaction with an analyte. For instance, the binding of metal ions or other electrophilic species to the thiol or the amino group could modulate the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable spectroscopic or electrochemical response.
Table 1: Potential Sensing Mechanisms for a this compound-Based Molecular Probe
| Sensing Mechanism | Target Analyte (Example) | Principle of Detection |
| Fluorescence Modulation | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | The thiol group can act as a binding site for heavy metal ions. This interaction can alter the electronic structure of the molecule, potentially quenching or enhancing its fluorescence through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). |
| Electrochemical Sensing | Redox-Active Species | The dimethylamino phenyl moiety can be electrochemically active. The binding of an analyte to the thiol group could sterically hinder or electronically influence the redox behavior of the amino group, leading to a measurable change in the voltammetric signal. |
| Colorimetric Detection | Anions (e.g., F⁻, CN⁻) | The interaction of specific anions with the molecule could lead to a change in its electronic absorption spectrum, resulting in a visible color change. This could be facilitated by hydrogen bonding interactions or displacement assays. |
While these mechanisms are plausible, experimental validation through dedicated research on this compound is necessary to confirm its efficacy as a molecular probe for any specific non-biological application.
Nanomaterials Synthesis and Stabilization Using Thiol Capping Agents
The thiol (-SH) group is a well-established functional group for anchoring organic molecules to the surface of metallic nanoparticles, a process often referred to as "capping" or "functionalization." This surface modification is critical for controlling the size, shape, stability, and dispersibility of nanomaterials in various solvents.
Theoretically, this compound could serve as an effective capping agent for nanoparticles, particularly those made of gold, silver, or platinum. The sulfur atom of the thiol group would form a strong covalent bond with the metal surface. The phenyl ring would provide a rigid spacer, while the dimethylamino group could impart specific surface properties.
The presence of the dimethylamino group on the surface of the nanoparticles could influence their chemical and physical behavior in several ways:
Solubility and Dispersibility: The polar nature of the dimethylamino group could enhance the dispersibility of the nanoparticles in polar organic solvents.
Catalytic Activity: If the nanoparticles are intended for catalytic applications, the surface-bound dimethylamino groups could act as basic sites, potentially influencing the reaction mechanism and selectivity.
Directed Self-Assembly: The functional groups on the surface of the capped nanoparticles can be used to direct their assembly into larger, ordered structures through non-covalent interactions.
Table 2: Hypothetical Properties of Nanoparticles Capped with this compound
| Nanoparticle Core | Potential Capping Agent Function | Resulting Nanomaterial Properties | Potential Application |
| Gold (Au) | Stabilization against aggregation | Enhanced stability in solution, tunable optical properties (plasmon resonance). | Chemical sensing, catalysis, electronics. |
| Silver (Ag) | Control of particle size and shape | Monodisperse nanoparticles with specific morphologies. | Antimicrobial coatings, conductive inks. |
| Platinum (Pt) | Modification of catalytic surface | Altered catalytic activity and selectivity. | Fuel cells, hydrogenation reactions. |
Advanced Analytical Methodologies and Sensor Design Utilizing 1 4 Dimethylamino Phenyl Ethane 1 Thiol
Role as a Derivatization Agent in Chromatographic Techniques
There is no available research demonstrating the use of 1-[4-(Dimethylamino)phenyl]ethane-1-thiol as a derivatization agent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Derivatization agents are typically employed to enhance the detectability or improve the chromatographic properties of analytes. While many thiol-containing compounds are utilized for such purposes, specific studies detailing the application of this compound in this role are not present in the current body of scientific literature.
Application in Spectroscopic Probes for Environmental or Material Analysis
No literature was found that describes the application of this compound in the development of spectroscopic probes for environmental or material analysis. Spectroscopic probes are designed to exhibit a change in their optical properties (e.g., fluorescence or absorbance) upon interaction with a specific analyte or under certain environmental conditions. The synthesis and application of such probes require dedicated studies to characterize their photophysical properties and sensing capabilities, none of which have been reported for this specific thiol compound.
Design of Chemodosimeters and Turn-on/Turn-off Sensing Mechanisms for Chemical Species
The design and application of chemodosimeters based on this compound, or its use in turn-on/turn-off sensing mechanisms, have not been described in published research. Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal. Similarly, turn-on/turn-off sensors exhibit a significant increase or decrease in their signal in the presence of a target species. The development of such sensors is a specialized area of chemical research, and to date, this compound has not been featured in these applications.
Integration into Electrochemical Sensing Platforms for Specific Analytes
There are no reports on the integration of this compound into electrochemical sensing platforms. Electrochemical sensors utilize the specific interaction between an analyte and a modified electrode surface to generate an electrical signal. Thiol groups are often used to anchor molecules to electrode surfaces (e.g., gold electrodes). However, the specific use of this compound for the development of electrochemical sensors for any particular analyte has not been documented in the scientific literature.
Future Research Directions and Emerging Paradigms for 1 4 Dimethylamino Phenyl Ethane 1 Thiol
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 1-[4-(Dimethylamino)phenyl]ethane-1-thiol is anticipated to move towards more sustainable and efficient methodologies. Current synthetic routes for aromatic thiols often rely on multi-step processes that may involve harsh reagents. Future research will likely focus on catalytic and greener alternatives.
Key Research Areas:
Catalytic Asymmetric Synthesis: The development of catalytic methods for the asymmetric synthesis of chiral thiols is a significant area of interest. nih.govresearchgate.net Future work could adapt these methodologies for the enantioselective synthesis of this compound, providing access to enantiomerically pure forms for applications in chiral catalysis and pharmaceuticals.
Green Chemistry Approaches: Emphasis will be placed on environmentally benign synthesis routes. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, such as photocatalysis or sonication-assisted reactions. scispace.com
One-Pot Syntheses: Designing one-pot reaction sequences from readily available precursors will enhance the efficiency and cost-effectiveness of production.
Potential Sustainable Synthetic Approaches:
| Methodology | Catalyst/Reagent | Advantages |
| Catalytic Hydrothiolation | Chiral transition metal complexes | High enantioselectivity, atom economy |
| Biocatalytic Routes | Engineered enzymes | High specificity, mild reaction conditions |
| Flow Chemistry | Immobilized catalysts | Improved safety, scalability, and control |
Development of Advanced Derivatives with Tailored Functionalities
The inherent functionalities of this compound—the thiol, the aromatic ring, and the dimethylamino group—offer numerous possibilities for derivatization. Future research will focus on creating a library of derivatives with tailored electronic, optical, and biological properties.
Strategies for Derivatization:
Thiol Group Modification: The thiol group can be functionalized through various reactions, such as thiol-ene "click" chemistry, to attach a wide range of moieties, including polymers, biomolecules, and photosensitizers. nih.gov
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring, thereby modulating the electronic properties of the molecule.
N-Oxide Formation: Oxidation of the dimethylamino group to the corresponding N-oxide could enhance water solubility and introduce new coordination sites for metal ions.
Hypothetical Derivatives and Their Potential Applications:
| Derivative Class | Potential Functionality |
| Polymer Conjugates | Stimuli-responsive materials, drug delivery |
| Fluorescently Labeled Derivatives | Bioimaging probes, sensors |
| Metal-Organic Framework (MOF) Linkers | Catalysis, gas storage |
Integration into Multifunctional Materials and Complex Systems
A significant future direction for this compound lies in its incorporation into multifunctional materials and complex systems. Its unique combination of functional groups makes it an attractive building block for materials with tunable properties.
Potential Applications in Materials Science:
Stimuli-Responsive Polymers: The dimethylamino group can impart pH-responsiveness to polymers, while the thiol group can be used for cross-linking or surface functionalization. researchgate.netrsc.orgresearchgate.net This could lead to the development of "smart" hydrogels for drug delivery or sensors. nih.gov
Self-Assembled Monolayers (SAMs): Aromatic thiols are known to form well-ordered self-assembled monolayers on gold surfaces. iphy.ac.cnuh.edu The dimethylamino group could be used to control the interfacial properties of these SAMs for applications in molecular electronics and biosensing. northwestern.edu
Redox-Active Materials: The thiol and dimethylamino groups can both participate in redox reactions, making this compound a candidate for the development of redox-active polymers and materials for energy storage applications. mdpi.comrsc.org
Elucidation of Complex Reaction Networks and Potential Biological Relevance
Understanding the intricate reaction pathways and potential biological activities of this compound and its derivatives is crucial for unlocking their full potential.
Areas for Investigation:
Reaction Mechanisms: Detailed mechanistic studies, combining experimental and computational approaches, will be necessary to understand the reactivity of the thiol and dimethylamino groups in various chemical environments.
Antioxidant Activity: Thiol-containing compounds and aminophenol derivatives are known for their antioxidant properties. nih.govrjor.ro Investigating the potential synergistic antioxidant effects of the thiol and dimethylamino groups within this molecule is a promising avenue of research. mdpi.comscirp.org
Biological Activity Screening: A systematic screening of this compound and its derivatives against various biological targets could reveal potential therapeutic applications, such as antimicrobial or anticancer agents. nih.gov
Synergistic Approaches Combining Experimental and Computational Research
A synergistic approach that combines experimental synthesis and characterization with computational modeling will be instrumental in accelerating the development and application of this compound.
Role of Computational Chemistry:
Predicting Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and thermodynamic properties of novel derivatives, guiding synthetic efforts towards molecules with desired functionalities. scispace.combanglajol.info
Modeling Reaction Mechanisms: Computational studies can provide valuable insights into reaction mechanisms, helping to optimize reaction conditions and design more efficient synthetic pathways.
Simulating Material Properties: Molecular dynamics simulations can be employed to model the behavior of this compound within larger systems, such as polymers or self-assembled monolayers, aiding in the design of new materials.
Illustrative Synergistic Workflow:
| Step | Experimental Approach | Computational Approach |
| 1. Design | Synthesis of a small library of derivatives. | DFT calculations to predict electronic and optical properties. |
| 2. Synthesis | Optimization of reaction conditions for lead candidates. | Modeling of reaction pathways to identify key intermediates and transition states. |
| 3. Characterization | Spectroscopic and electrochemical analysis of new materials. | Simulation of material properties to correlate with experimental data. |
| 4. Application | Testing of materials in target applications (e.g., sensors, drug delivery). | Modeling of interactions with biological targets or material interfaces. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of advanced materials and technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Dimethylamino)phenyl]ethane-1-thiol, and what analytical techniques validate its purity?
- Synthesis : Common methods include nucleophilic substitution of a halogenated precursor with a thiol source (e.g., thiourea or potassium thioacetate) under basic conditions. For example, coupling 4-(dimethylamino)phenylethyl halides with thiolating agents in polar aprotic solvents like DMF or dichloromethane, using bases such as diisopropylethylamine to drive the reaction .
- Characterization : Employ HPLC with UV detection (λmax ~255 nm for aromatic-thiol derivatives) to assess purity. Confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Comparative analysis with reference standards (e.g., thiourea analogs) ensures accuracy .
Q. How does the electronic influence of the dimethylamino group affect the compound’s reactivity in thiol-based reactions?
- The electron-donating dimethylamino group enhances the electron density of the aromatic ring, stabilizing intermediates in electrophilic substitution or oxidation reactions. This can be quantified using computational methods like density functional theory (DFT) to map charge distribution and predict reactivity hotspots .
Advanced Research Questions
Q. What experimental strategies mitigate sulfur-related side reactions (e.g., disulfide formation) during synthesis?
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Introduce antioxidants like dithiothreitol (DTT) or perform reactions in degassed solvents. Monitor reaction progress via TLC or inline FTIR to detect disulfide byproducts early. Purification via column chromatography under reducing conditions (e.g., adding 1% Et₃N to eluent) improves yield .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Discrepancies may arise from variations in stereochemistry, purity (>98% by HPLC), or assay conditions. Conduct systematic structure-activity relationship (SAR) studies using analogs (e.g., thiourea or urea derivatives) to isolate contributing factors. Validate findings across multiple cell lines or enzymatic assays, controlling for redox environments that may alter thiol reactivity .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking simulations (AutoDock Vina, Schrödinger Suite) model binding affinities to targets like cysteine proteases or neurotransmitter receptors. Pair with molecular dynamics (MD) simulations to assess stability of thiol-mediated interactions. DFT calculations elucidate electronic effects of the dimethylamino group on nucleophilicity .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Perform accelerated stability studies (e.g., 25°C–40°C, pH 1–12) with LC-MS monitoring. Thiols degrade via oxidation or nucleophilic attack; buffer systems (e.g., phosphate at pH 7.4 with EDTA) mitigate metal-catalyzed oxidation. Store solutions at -20°C under N₂ with desiccants to prolong shelf life .
Methodological Considerations
- Safety Protocols : Conduct hazard assessments for thiol handling (e.g., H₂S gas evolution risks). Use fume hoods, PPE, and gas traps for exothermic reactions .
- Comparative Studies : Benchmark against analogs like 1-[4-(Dimethylamino)phenyl]thiourea to differentiate thiol-specific effects from aromatic or amino contributions .
- Data Validation : Cross-reference spectral data with databases (PubChem, ECHA) and replicate findings in independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
